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molecular formula C8H11NO2S B8770824 2-Amino-5-isopropylthiophene-3-carboxylic acid

2-Amino-5-isopropylthiophene-3-carboxylic acid

Cat. No. B8770824
M. Wt: 185.25 g/mol
InChI Key: ASHBREDDKSMEBB-UHFFFAOYSA-N
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Patent
US05284847

Procedure details

Methyl 2-amino-5-isopropylthiophene-3-carboxylate (59.8 g, 0.3 mol) was dissolved in 210 ml of 50% aqueous ethanol containing 24.6 g (0.6 mol) of sodium hydroxide and refluxed overnight. The ethanol was evaporated in vacuo, and the aqueous solution was extracted twice with chloroform. The aqueous phase was acidified by adjusting the pH to 4.5 with hydrochloric acid. The precipitate was isolated, dissolved in 150 ml of ethanol, and treated with 4 g of charcoal (Norit SU18). The mixture was filtered and concentrated to 100 ml. Water (500 ml) was added and the precipitate was filtered off to yield 39 g (70%) of 2-amino-5-isopropylthiophene-3-carboxylic acid melting with decomposition at 115° C. 1H-NMR (CDCl3, δ) : 1.2 (d, 6H), 2.9 (m, 1H), 5.8 (broad, 2H), 6.65 (s, 1H).
Quantity
59.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH:11]([CH3:13])[CH3:12])=[CH:5][C:6]=1[C:7]([O:9]C)=[O:8].C>[OH-].[Na+].C(O)C>[NH2:1][C:2]1[S:3][C:4]([CH:11]([CH3:13])[CH3:12])=[CH:5][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
59.8 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted twice with chloroform
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 100 ml
ADDITION
Type
ADDITION
Details
Water (500 ml) was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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